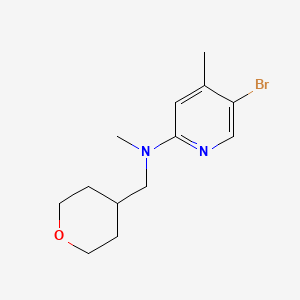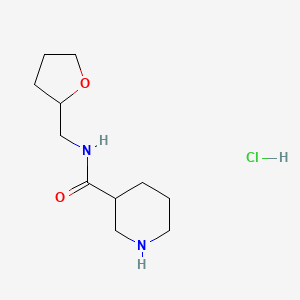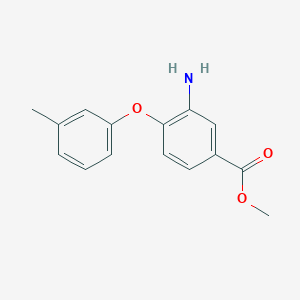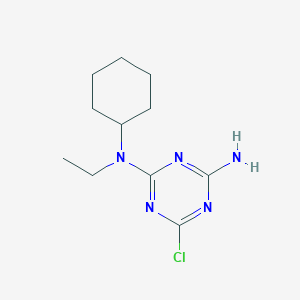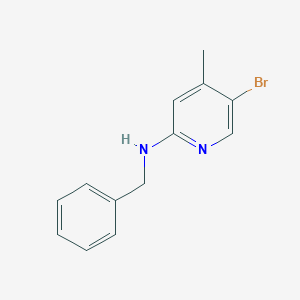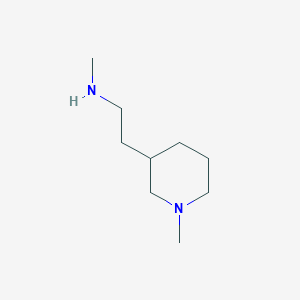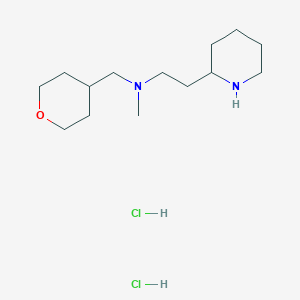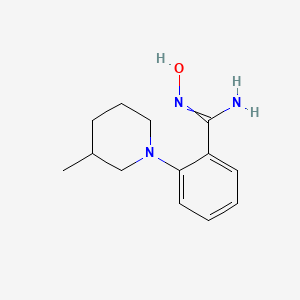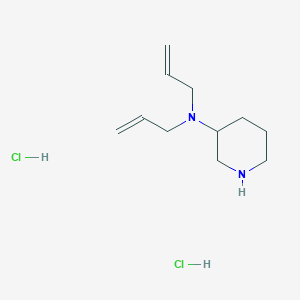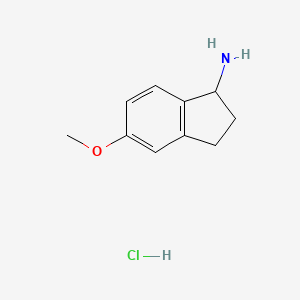
5-Methoxy-2,3-Dihydro-1H-inden-1-amin-Hydrochlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . This indicates the presence of a chlorine atom, indicating that it is a hydrochloride salt.Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are not available, it is known that it is used in the preparation of substituted indanes and tetralins which are PPARα modulators .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
5-Methoxy-2,3-Dihydro-1H-inden-1-amin-Hydrochlorid: hat aufgrund seiner strukturellen Ähnlichkeit mit psychoaktiven Verbindungen potenzielle Anwendungen in der Neurowissenschaft. Es könnte verwendet werden, um die neuropharmakologischen Wirkungen von Aminoindanen und ihre Wechselwirkungen mit Neurotransmittersystemen zu untersuchen .
Pharmakologie
In der pharmakologischen Forschung kann diese Verbindung als Vorlage für die Entwicklung neuer Therapeutika dienen. Seine psychoaktiven Eigenschaften deuten darauf hin, dass es Serotoninrezeptoren beeinflussen könnte, die Zielstrukturen für Medikamente zur Behandlung von Depressionen und Angstzuständen sind .
Biochemie
Biochemisch könnte This compound zur Untersuchung von Stoffwechselwegen verwendet werden, an denen Indolamin-Derivate beteiligt sind, was möglicherweise Prozesse wie die Schlafregulation und die Stimmungsbalance beeinflusst .
Medizinische Chemie
Medizinische Chemiker könnten die Verwendbarkeit dieser Verbindung im Arzneimittelentwurf und in der -synthese untersuchen, insbesondere zur Herstellung von Molekülen mit zentraler Nervensystem-Aktivität. Sein Indenamin-Kern könnte modifiziert werden, um die therapeutische Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren .
Toxikologie
Toxikologische Studien könnten das Sicherheitsprofil von This compound untersuchen. Das Verständnis seiner Toxikokinetik und potenziellen Risiken ist entscheidend für die Entwicklung sicherer pharmakologischer Wirkstoffe .
Chemische Synthese
Diese Verbindung kann auch in der chemischen Synthese als Baustein für komplexere Moleküle verwendet werden. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen kann untersucht werden, um synthetische Routen für industrielle Anwendungen zu optimieren .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Mode of Action
It is known that phenylethylamines and their derivatives bind with high affinity to multiple receptors . This suggests that 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride may also interact with multiple targets, leading to a variety of physiological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and other environmental conditions.
Result of Action
Given its structural similarity to mmai, a psychoactive aminoindane, it is likely that the compound has psychoactive effects .
Action Environment
The action of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is likely influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the compound’s solubility may also influence its action .
Eigenschaften
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRNSMZZDVAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




